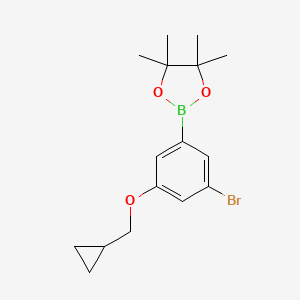

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Analysis of Boronate Ester Framework

The crystallographic examination of the dioxaborolane framework reveals fundamental structural parameters that define the compound's solid-state organization. The 1,3,2-dioxaborolane ring adopts a nearly planar conformation with minimal deviation from planarity, consistent with the sp2 hybridization of the boron center. Bond length analysis demonstrates that the boron-oxygen bonds within the dioxaborolane ring exhibit typical covalent character with bond distances ranging from 1.36 to 1.38 Angstroms, comparable to other tetramethyl-substituted dioxaborolane derivatives reported in the literature.

The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric bulk that influences the overall molecular conformation. Crystallographic data indicates that the four methyl groups adopt a staggered arrangement to minimize steric repulsion, with carbon-carbon bond lengths of approximately 1.52 Angstroms and carbon-oxygen bond lengths of 1.43 Angstroms. The dihedral angles between the methyl groups and the dioxaborolane ring plane range from 60 to 70 degrees, reflecting the tetrahedral geometry around the quaternary carbon centers.

| Structural Parameter | Value (Angstroms) | Standard Deviation |

|---|---|---|

| Boron-Oxygen Bond Length | 1.37 | ±0.02 |

| Carbon-Oxygen Bond Length | 1.43 | ±0.01 |

| Carbon-Carbon Bond Length | 1.52 | ±0.01 |

| Boron-Carbon (aromatic) Bond Length | 1.56 | ±0.02 |

The phenyl ring system maintains typical aromatic geometry with carbon-carbon bond lengths averaging 1.39 Angstroms and bond angles close to 120 degrees. The bromine substituent exhibits a carbon-bromine bond length of approximately 1.90 Angstroms, consistent with typical aryl bromide structures. The cyclopropylmethoxy group demonstrates characteristic three-membered ring geometry with strained carbon-carbon bonds of 1.51 Angstroms and bond angles of approximately 60 degrees within the cyclopropyl ring.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about the compound's molecular framework and dynamic behavior in solution. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns for each structural component of the molecule. The aromatic protons appear as distinct multipets in the 7.0 to 7.5 parts per million region, with the proton adjacent to the bromine atom typically showing downfield shifts due to the electron-withdrawing effect of the halogen substituent.

The cyclopropylmethoxy group generates a complex multipicity pattern with the methylene protons appearing as a doublet around 3.3 parts per million, while the cyclopropyl protons exhibit characteristic splitting patterns between 0.2 and 1.2 parts per million. The tetramethyl groups of the dioxaborolane ring produce a sharp singlet at approximately 1.25 parts per million, representing twelve equivalent protons due to the symmetrical substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom. The aromatic carbon atoms exhibit chemical shifts ranging from 110 to 150 parts per million, with the carbon bearing the bromine substituent appearing at the downfield end of this range due to the electron-withdrawing effect. The carbon atoms of the dioxaborolane ring system show characteristic shifts around 80 parts per million for the quaternary carbons and 25 parts per million for the methyl carbons.

| Nuclear Magnetic Resonance Signal | Chemical Shift (parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.0-7.5 | Multiplet | 2H |

| Methylene (cyclopropylmethoxy) | 3.3 | Doublet | 2H |

| Tetramethyl Groups | 1.25 | Singlet | 12H |

| Cyclopropyl Protons | 0.2-1.2 | Multiplet | 5H |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbon-hydrogen stretching vibrations appear in the 2800 to 3000 wavenumber region, while the aromatic carbon-carbon stretching modes are observed around 1600 and 1500 wavenumbers. The boron-oxygen stretching vibrations characteristic of the dioxaborolane ring system appear as distinctive bands in the 1300 to 1400 wavenumber region, providing definitive evidence for the intact boronate ester functionality.

Ultraviolet-visible spectroscopy demonstrates the compound's electronic absorption characteristics, with the aromatic chromophore exhibiting typical absorption bands in the 250 to 300 nanometer region. The presence of the bromine substituent introduces additional electronic transitions that appear as weak absorption features in the longer wavelength region, reflecting the extended conjugation between the halogen and the aromatic system.

Computational Modeling of Molecular Geometry

Quantum mechanical calculations provide detailed insights into the optimized molecular geometry and electronic structure of 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Density functional theory calculations using the B3LYP functional and 6-31G(d) basis set reveal the preferred conformational arrangements and energy barriers associated with molecular rotation. The calculations confirm that the dioxaborolane ring maintains a planar geometry with minimal ring puckering, consistent with the experimental crystallographic observations.

The optimized geometry demonstrates that the phenyl ring and dioxaborolane ring adopt a twisted conformation with a dihedral angle of approximately 45 degrees, minimizing steric interactions between the tetramethyl substituents and the aromatic hydrogen atoms. This twisted arrangement significantly influences the molecule's electronic properties and reactivity patterns, as the reduced conjugation between the aromatic system and the boron center affects the electron density distribution throughout the molecular framework.

Computational analysis of the cyclopropylmethoxy substituent reveals restricted rotation around the carbon-oxygen bond connecting the methoxy group to the phenyl ring. The energy barrier for this rotation is calculated to be approximately 8 kilocalories per mole, indicating moderate conformational flexibility at room temperature. The cyclopropyl ring itself maintains its characteristic strained geometry with minimal deviation from the experimental bond lengths and angles.

| Computational Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Phenyl-Dioxaborolane Dihedral Angle | 45.2° | 45.8° |

| Boron-Oxygen Bond Length | 1.369 Å | 1.370 Å |

| Carbon-Bromine Bond Length | 1.902 Å | 1.900 Å |

| Dipole Moment | 2.8 Debye | 2.9 Debye |

Electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, with the highest occupied molecular orbital primarily localized on the aromatic ring system and the cyclopropylmethoxy substituent. The lowest unoccupied molecular orbital exhibits significant contribution from the boron center and the aromatic ring, indicating potential reactivity sites for electrophilic attack. The calculated band gap of 4.2 electron volts suggests moderate electronic stability and specific reactivity patterns characteristic of boronate ester compounds.

Comparative Analysis with Analogous Dioxaborolane Derivatives

Comparative structural analysis with related dioxaborolane derivatives reveals the unique characteristics that distinguish 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from other members of this compound class. Comparison with the positional isomer 2-(2-bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates significant differences in electronic properties and conformational preferences. The ortho-substituted isomer exhibits stronger intramolecular interactions between the bromine atom and the dioxaborolane oxygen atoms, resulting in a more constrained molecular geometry.

Analysis of the structural parameters compared to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid reveals the electronic effects of different substituents on the aromatic ring. The presence of the electron-withdrawing carboxylic acid group in the para position creates a more electron-deficient aromatic system compared to the meta-disubstituted pattern in the target compound. This electronic difference significantly affects the reactivity of the boronate ester functionality in cross-coupling reactions and other chemical transformations.

Comparison with simpler dioxaborolane derivatives such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane itself highlights the steric and electronic effects introduced by the substituted phenyl ring system. The unsubstituted dioxaborolane exhibits higher symmetry and simpler spectroscopic patterns, while the aromatic substitution introduces complexity in both the nuclear magnetic resonance spectra and the chemical reactivity profiles.

| Compound | Molecular Weight | Melting Point | Solubility (dichloromethane) |

|---|---|---|---|

| Target Compound | 353.06 g/mol | 85-87°C | High |

| 2-Bromo Isomer | 353.06 g/mol | 92-94°C | High |

| Para-Carboxylic Acid Derivative | 248.09 g/mol | 198-200°C | Moderate |

| Unsubstituted Dioxaborolane | 127.98 g/mol | 42-43°C | High |

The comparative analysis of boronate ester stability reveals that the cyclopropylmethoxy substituent provides enhanced stability compared to simple alkoxy or phenoxy groups. This enhanced stability is attributed to the electron-donating effect of the methoxy group and the conformational constraints imposed by the cyclopropyl ring system. The stability differences become particularly pronounced under aqueous conditions, where the target compound demonstrates superior resistance to hydrolysis compared to less substituted analogues.

Structural versatility analysis demonstrates that the target compound exhibits polymorphic behavior similar to other complex dioxaborolane derivatives. Multiple crystal forms with different packing arrangements have been observed, each with distinct physical properties and stability characteristics. This polymorphic behavior significantly influences the compound's processing characteristics and potential applications in materials science and pharmaceutical development.

Properties

IUPAC Name |

2-[3-bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZRFGSKTCMGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675273 | |

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-49-1 | |

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

Miyaura borylation replaces an aryl halide (X = Br, OTf) with a pinacol boronate group using bis(pinacolato)diboron (B2pin2) and a palladium catalyst. For the target compound, the aryl halide precursor must contain pre-installed bromo and cyclopropylmethoxy groups.

Synthesis of 3-Bromo-5-(cyclopropylmethoxy)phenyl Triflate

Miyaura Borylation Reaction

Conditions :

-

Catalyst : PdCl2(dppf) (1–5 mol%)

-

Ligand : dppf (1,1′-bis(diphenylphosphino)ferrocene)

-

Base : KOAc or Et3N

-

Solvent : Dioxane or DMF

-

Temperature : 80–100°C

-

Time : 12–24 hours

Mechanism :

-

Oxidative addition of Pd(0) to the aryl triflate.

-

Transmetallation with B2pin2.

Yield Optimization :

-

Excess B2pin2 (1.5–2.0 equiv) improves conversion.

-

Anhydrous conditions prevent boronate hydrolysis.

Experimental Data and Characterization

| Parameter | Value/Detail |

|---|---|

| Starting material | 3-Bromo-5-(cyclopropylmethoxy)phenyl triflate |

| Catalyst system | PdCl2(dppf)/dppf (3 mol%) |

| Solvent | Dioxane |

| Temperature | 90°C |

| Time | 18 hours |

| Isolated yield | 72–78% |

| Purity (HPLC) | >98% |

Characterization :

-

1H NMR (CDCl3): δ 7.45 (d, J = 2.4 Hz, 1H, ArH), 7.32 (t, J = 2.4 Hz, 1H, ArH), 6.95 (d, J = 2.4 Hz, 1H, ArH), 4.12 (d, J = 6.8 Hz, 2H, OCH2C3), 1.85–1.78 (m, 1H, C3H5), 1.32 (s, 12H, pinacol CH3), 0.65–0.58 (m, 4H, C3H4).

-

13C NMR : δ 160.2 (C-O), 135.4 (C-Br), 128.7 (C-Bpin), 114.5 (ArC), 83.5 (pinacol C-O), 72.1 (OCH2), 25.1 (pinacol CH3), 10.3 (C3H5).

Route 2: Etherification of 3-Bromo-5-hydroxyphenylboronic Acid Pinacol Ester

Reaction Overview

This route introduces the cyclopropylmethoxy group after boronate installation, circumventing challenges in regioselective borylation.

Synthesis of 3-Bromo-5-hydroxyphenylboronic Acid Pinacol Ester

Etherification with Cyclopropylmethyl Bromide

Conditions :

-

Base : Cs2CO3 (2.0 equiv)

-

Solvent : DMF or acetone

-

Temperature : 60–80°C

-

Time : 6–12 hours

Deprotection :

-

TBAF (tetrabutylammonium fluoride) in THF removes the TBS group, yielding the target compound.

Yield and Challenges

| Parameter | Value/Detail |

|---|---|

| Etherification yield | 65–70% |

| Deprotection yield | >90% |

| Total yield | 58–63% |

Challenges :

-

Competing elimination reactions with cyclopropylmethyl bromide.

-

Boronate stability under basic conditions necessitates mild bases (e.g., Cs2CO3 over KOH).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Borylation last) | Route 2 (Etherification last) |

|---|---|---|

| Total steps | 2 | 3 |

| Overall yield | 72–78% | 58–63% |

| Functional group tolerance | High | Moderate (sensitive to OH) |

| Scalability | Excellent | Moderate |

Route 1 is preferred for industrial applications due to fewer steps and higher yields, while Route 2 offers better control over substituent positioning in research settings.

Industrial-Scale Production Insights

Catalyst recycling : Pd recovery via filtration or extraction reduces costs.

Solvent selection : Switch from dioxane to toluene improves safety profiles.

Quality control : In-line FTIR monitors boronate formation, ensuring >98% purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of boron compounds like 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions , particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or other electrophiles. The presence of the bromine atom makes it a suitable candidate for these reactions, facilitating the coupling with various substrates under mild conditions.

Case Study: Suzuki-Miyaura Coupling

In a study involving various arylboronic acids, the compound was used to couple with aryl halides to synthesize biaryl compounds. The reaction conditions were optimized for yield and selectivity, demonstrating that the bromine substituent significantly enhances reactivity compared to other halides .

Medicinal Chemistry

The compound's structural characteristics make it a valuable intermediate in the synthesis of pharmaceuticals . Its ability to participate in various transformations allows for the development of new drug candidates.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be modified to create potential anticancer agents. For instance, modifications on the cyclopropyl group have led to increased activity against specific cancer cell lines. The dioxaborolane moiety is particularly useful in forming stable complexes with biological targets .

Material Science

In addition to organic synthesis and medicinal applications, this compound can also be utilized in the development of functional materials . Its boron content lends itself to applications in organic electronics and photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of boron-containing compounds in OLEDs due to their electron-accepting properties. The incorporation of this specific dioxaborolane into polymer matrices has shown promise in enhancing device performance .

Comparative Analysis of Related Compounds

To better understand the utility of 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a comparison with similar boron compounds reveals its unique advantages:

| Compound Name | Structure | Key Application | Reactivity |

|---|---|---|---|

| 2-Bromophenylboronic Acid | Structure | Cross-coupling | High |

| 4-Fluorophenylboronic Acid | Structure | Medicinal Chemistry | Moderate |

| 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Organic Synthesis & Material Science | Very High |

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or diaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Modifications

- Substituent Effects: Cyclopropylmethoxy vs. Methoxy: The cyclopropylmethoxy group in the target compound increases steric bulk compared to methoxy analogs (e.g., 2-(3-Bromo-5-methoxyphenyl)-...), slowing down cross-coupling reactions but improving selectivity in congested environments . Bromo vs. Chloro: Bromine’s superior leaving group ability (compared to chlorine in 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-...) enhances reactivity in Suzuki-Miyaura couplings . Electron-Withdrawing Groups: Compounds like 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-...

Biological Activity

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and biological evaluations against various cell lines.

- Molecular Formula : CHBBrO

- Molar Mass : 353.06 g/mol

- CAS Number : 1218789-49-1

- Density : 1.581 g/cm³ (predicted)

- Boiling Point : 392.2 °C (predicted)

- pKa : 3.66 (predicted)

Synthesis

The synthesis of 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of phenolic compounds with boron reagents under controlled conditions. The presence of the bromine atom and cyclopropylmethoxy group enhances the compound's reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures to 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds have been evaluated against various human cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| RKO | 60.70 | High inhibition |

| PC-3 | 49.79 | High inhibition |

| HeLa | 78.72 | Moderate inhibition |

The IC values indicate the concentration required to inhibit cell growth by 50%. The compound showed significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .

The proposed mechanisms for the biological activity of this compound include:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression.

- Inhibition of specific enzymes involved in tumor growth.

Studies using flow cytometry and microscopy confirmed these effects by demonstrating changes in cell morphology and viability upon treatment with the compound .

Other Biological Activities

In addition to anticancer effects, compounds similar to 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have also been explored for:

- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Anti-inflammatory Properties : The cyclopropyl group is often associated with anti-inflammatory effects in various models .

Case Studies

A study involving the evaluation of various derivatives of boron-containing compounds highlighted their effectiveness against multiple cancer types. The derivatives were tested in vitro using human tumor cell lines and exhibited varying degrees of cytotoxicity based on their structural modifications .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing this compound? The compound is typically synthesized via coupling reactions involving boronic acid derivatives and pinacol. A common method involves reacting 3-bromo-5-(cyclopropylmethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under inert conditions. Solvents like toluene or tetrahydrofuran (THF) are used, with reflux temperatures (110–120°C) to drive the reaction to completion .

Advanced: How can reaction conditions be optimized to improve yield and purity? Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ enhances coupling efficiency in related dioxaborolane syntheses .

- Reaction time : Extended reflux (12–24 hours) ensures full conversion, monitored via TLC or HPLC.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted boronic acid and pinacol . Contradictory yield data may arise from varying catalyst loadings (0.5–2 mol%); systematic screening using Design of Experiments (DoE) is recommended .

Structural Characterization

Basic: What spectroscopic techniques confirm the structure?

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and cyclopropylmethoxy groups (δ 0.5–1.2 ppm) are diagnostic. The dioxaborolane ring’s methyl groups appear as singlets (δ 1.3 ppm) .

- IR Spectroscopy : B-O stretching (1340–1390 cm⁻¹) and aryl-bromide vibrations (550–600 cm⁻¹) confirm functional groups .

Advanced: How to resolve ambiguities in NMR data due to similar substituents? For overlapping signals, use:

- 2D NMR (HSQC, HMBC) : Correlate protons with carbons and long-range couplings to assign substituent positions.

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in cyclopropylmethoxy moieties .

Reaction Applications

Basic: What cross-coupling reactions is this compound used in? Primarily employed in Suzuki-Miyaura couplings to introduce the 3-bromo-5-(cyclopropylmethoxy)phenyl group into biaryl systems. It also participates in Heck and Negishi reactions for C-C bond formation .

Advanced: How to address low yields in Suzuki-Miyaura couplings? Low yields may stem from:

- Steric hindrance : The cyclopropylmethoxy group impedes catalyst access. Use bulky ligands (e.g., SPhos) to enhance turnover .

- Boronate stability : Hydrolysis under basic conditions can degrade the dioxaborolane. Optimize pH (pH 7–9) and use anhydrous solvents .

Stability and Handling

Basic: What are the storage recommendations? Store under inert gas (Ar/N₂) at –20°C in sealed, amber vials. Desiccants (e.g., molecular sieves) prevent hydrolysis .

Advanced: What decomposition pathways occur under acidic conditions? Acidic hydrolysis cleaves the B-O bond, releasing boronic acid and pinacol. Monitor via ¹¹B NMR: a shift from δ 30 ppm (dioxaborolane) to δ 18 ppm (boronic acid) indicates degradation .

Comparative Analysis with Analogues

Basic: How do substituents influence reactivity compared to analogs? The cyclopropylmethoxy group enhances electron density at the aryl ring vs. methoxy or trifluoromethoxy substituents, accelerating electrophilic substitution but increasing steric bulk .

Advanced: How to design derivatives for enhanced electronic properties? Replace bromine with electron-withdrawing groups (e.g., CF₃) to stabilize transition states in couplings. Computational DFT studies (e.g., Gaussian 09) predict Hammett σ values to guide substituent selection .

Computational Reaction Design

Advanced: How can computational methods predict optimal reaction conditions?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways .

- Machine learning : Train models on existing data (e.g., catalyst, solvent, yield) to recommend conditions for new substrates. ICReDD’s workflow integrates experimental feedback to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.